![molecular formula C7H5ClFNS B363595 2-Chloro-6-fluorobenzene-1-carbothioamide CAS No. 769-05-1](/img/structure/B363595.png)
2-Chloro-6-fluorobenzene-1-carbothioamide
Overview
Description
2-Chloro-6-fluorobenzene-1-carbothioamide is a chemical compound with the CAS Number: 769-05-1 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluorobenzene-1-carbothioamide consists of a benzene ring substituted with chlorine and fluorine atoms, and a carbothioamide group . The molecular weight is 189.64 .Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzene-1-carbothioamide is a powder at room temperature . It has a melting point of 161-162 degrees Celsius .Scientific Research Applications
Insecticides Production
“2-Chloro-6-fluorobenzene-1-carbothioamide” is used in the production of insecticides . Research has been done to investigate the insecticidal properties of this compound .
Chemical Synthesis
This compound can be used in various areas of research including chemical synthesis . Its unique structure could make it a valuable asset in the development of new synthetic methods and reactions .
Material Science
In the field of material science, “2-Chloro-6-fluorobenzene-1-carbothioamide” could potentially be used in the development of new materials . Its properties could be exploited to create materials with specific characteristics .
Chromatography
In chromatography, this compound could potentially be used as a standard for testing and calibration . Its known properties could make it a useful reference point in chromatographic analysis .
Analytical Research
“2-Chloro-6-fluorobenzene-1-carbothioamide” could be used in analytical research . It could be used as a reagent or a standard in various analytical techniques .
Pharmaceutical Testing
This compound can be used for pharmaceutical testing . It can serve as a high-quality reference standard for accurate results .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-fluorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRTWJCHNSTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzene-1-carbothioamide |
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